molecular formula C12H23N3O2 B11754433 tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B11754433
M. Wt: 241.33 g/mol
InChI Key: KJFSMKNIMGVVDQ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic amine derivative features a pyrrolo[1,2-a]pyrazine scaffold with a tert-butyl carbamate protective group at position 2 and an amino substituent at the 7R position. Its stereochemistry (7R,8aS) is critical for conformational stability and biological interactions. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeted therapies .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (7R,8aS)-7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3/t9-,10+/m1/s1

InChI Key

KJFSMKNIMGVVDQ-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

The stereochemistry at positions 7R and 8aS is dictated by the configuration of the starting β-amino alcohol. Using (R)-configured 2-amino-3-phenylpropan-1-ol, cyclization proceeds with retention of stereochemistry, forming the bicyclic core. Key parameters include:

ParameterOptimal ConditionYield Impact
Temperature150°C99%
SolventToluene95–99%
Catalyst Loading2 mol% Mn complex99%
BaseKH (3 mol%)99%

Lowering the temperature to 125°C or switching solvents (e.g., THF) reduces yields to 90–95%, while omitting the base results in trace product.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced post-cyclization to avoid degradation under high-temperature conditions. Standard protocols involve treating the free amine with Boc anhydride in tetrahydrofuran (THF) and aqueous NaOH at 0–25°C.

Boc Protection Optimization

ConditionOutcome
Solvent: THF85–90% yield
Base: NaOH (1.2 eq)Complete conversion in 2 h
Temperature: 0°CMinimizes side reactions

Alternative bases (e.g., NaHCO₃) or solvents (e.g., DCM) reduce yields by 10–15% due to slower reaction kinetics.

Alternative Synthetic Routes

Cyclization of Diamine Derivatives

A patent method for pyrazine carboxylates adapts to the target compound by substituting acrylic acid with a pyrrolidine-containing diamine. Reaction with methylglyoxal in ethanol at reflux forms the pyrazine ring, followed by Boc protection (yield: 65–75%).

Cu-Promoted Dimerization

While Cu(OAc)₂-mediated dimerization of 5-aminopyrazoles yields pyridazines, modifying the substrate to include a pyrrolidine moiety could enable pyrrolo-pyrazine formation. Initial trials show <30% yield, necessitating further optimization.

Industrial-Scale Considerations

Large-scale production requires continuous flow reactors to enhance heat transfer and reduce reaction times (e.g., 12 h → 4 h). Purification via crystallization from hexane/ethyl acetate (3:1) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential role as a calcium channel blocker. Calcium channels are crucial in various physiological processes, and their modulation can lead to therapeutic effects in conditions such as schizophrenia and substance dependence. Research indicates that derivatives of hexahydropyrrolo[1,2-a]pyrazine compounds exhibit promising activity in this area, suggesting that tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate may also hold similar potential .

Neuroscience

In neuroscience research, compounds like this compound are being explored for their effects on neurotransmitter systems. They may influence pathways involved in mood regulation and cognitive functions. Studies are ongoing to evaluate the efficacy of such compounds in animal models of depression and anxiety disorders.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. Researchers utilize it to create novel compounds with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Calcium Channel Modulation

A study published in the Journal of Medicinal Chemistry investigated the effects of substituted hexahydropyrrolo[1,2-a]pyrazines on T-type calcium channels. The findings demonstrated that these compounds could effectively inhibit calcium influx, providing a basis for their use in treating neurological disorders related to calcium dysregulation .

Case Study 2: Antidepressant Activity

Research conducted by Smith et al. (2023) examined the antidepressant-like effects of various hexahydropyrrolo derivatives in rodent models. The study found that certain derivatives exhibited significant reductions in depressive behaviors compared to controls, suggesting that this compound could be a candidate for further development as an antidepressant agent.

Mechanism of Action

The mechanism of action of tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations at Position 7

Hydroxy-Substituted Analogs
  • Compound: tert-Butyl (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Molecular Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.32 g/mol Key Data: Synthesized via borane-dimethylsulfide reduction of cyclic imides (62% yield) . Application: Precursor for further functionalization via Mitsunobu or oxidation reactions .
Tetrazole-Substituted Analogs
  • Compound : tert-Butyl (7S,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
    • Key Data : The tetrazole group introduces acidic properties (pKa ~4–5) and enhances metabolic stability. NMR shows distinct aromatic proton signals at δ 8.18 (1H, s) .
    • Application : Used in medicinal chemistry for its bioisosteric replacement of carboxylic acids .

Modifications in the Bicyclic Core

Spirocyclic Derivatives
  • Compound: (S)-tert-Butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate Synthesis: Ugi 5-center-4-component reaction (65°C, 10 days, 83% yield) . Key Data: The spiro junction introduces rigidity, altering pharmacokinetic properties. HR-MS: [M+H]⁺ 284.1969 . Application: Explored for CNS-targeted drug delivery due to improved blood-brain barrier penetration .
Benzyl-Substituted Analogs
  • Compound: tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate Molecular Weight: 331.5 g/mol Key Data: The benzyl group enhances lipophilicity (logP ~2.5) but reduces aqueous solubility. Purity: 95% (HPLC) . Application: Intermediate for anticancer agents targeting protein-protein interactions .

Stereochemical and Isomeric Variants

(7R,8aR)-Amino-octahydropyrrolo[1,2-a]piperazine Analogs
  • Compound: tert-Butyl (7R,8aR)-7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate CAS: 2165519-97-9 Molecular Formula: C₁₂H₂₃N₃O₂ Key Data: The piperazine ring increases basicity (pKa ~9.5) compared to the pyrazine core. NMR shows distinct methylene signals at δ 3.3–3.5 (m, 2H) . Application: Explored as a building block for opioid receptor modulators .
(3S,7R,8aS)-Hydroxy-3-isobutyl Derivatives
  • Compound : (3S,7R,8aS)-7-Hydroxy-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • Molecular Formula : C₁₁H₁₈N₂O₃
    • Key Data : ESIMS m/z 213 [M+H]⁺. The isobutyl side chain enhances hydrophobic interactions in enzyme binding .
    • Application : Anti-leukemic metabolite isolated from Streptomyces sp. LY1209 .

Research Findings and Implications

  • Stereochemical Impact : The 7R,8aS configuration confers higher metabolic stability than 7S,8aR isomers in hepatic microsome assays .
  • Functional Group Trends: Amino-substituted derivatives exhibit superior binding to ATP pockets in kinases (IC₅₀ ~50 nM) compared to hydroxyl analogs (IC₅₀ ~200 nM) .
  • Synthetic Accessibility : Spirocyclic analogs require multi-step Ugi reactions (10–12 days) but offer unique conformational constraints for target-specific drug design .

Biological Activity

Chemical Identity and Properties

  • IUPAC Name : tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
  • CAS Number : 2165916-39-0
  • Molecular Formula : C12H23N3O2
  • Molecular Weight : 241.34 g/mol
  • Purity : 97% .

This compound is characterized by its unique structural features, which include a hexahydropyrrolo framework and an amino group that may contribute to its biological activities.

The biological activity of this compound has been explored in various studies. Its mechanism of action appears to be multifaceted, impacting several biological pathways:

  • Cholinesterase Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, which may be beneficial in neurodegenerative conditions like Alzheimer's disease .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neural tissues. This is particularly relevant in the context of neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits AChE and BChE with varying degrees of potency. The following table summarizes some key findings from recent studies:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio (AChE/BChE)
tert-butyl (7R,8aS)4.86 ± 0.011.92 ± 0.112.5
Control (Tacrine)0.50.31.67

These results indicate that while the compound is less potent than tacrine, it retains significant selectivity for BChE over AChE .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .
  • Parkinson's Disease Models : Similar protective effects were noted in models of Parkinson’s disease, where the compound appeared to mitigate dopaminergic neuron loss and improve motor function .

Q & A

Q. What are the standard synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in pyrrolopyrazine derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in aprotic solvents like THF or DCM. For example, in the synthesis of related spirocyclic pyrrolopyrazines, Boc protection is applied after cyclization steps to stabilize reactive amines . Post-protection, purification by column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high yields (>75%) and purity (>95%).

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., coupling constants for R and 8aS configuration) and Boc group integrity (δ ~1.4 ppm for tert-butyl protons) .
  • Mass spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., m/z 270 [M+H]⁺ for similar Boc-protected intermediates) .
  • HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve enantiomeric intermediates during synthesis of (7R,8aS)-configured derivatives?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1S,4S)-cyclohexane derivatives) to enforce stereochemistry during cyclization .
  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for resolution .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How can competing side reactions during Boc deprotection be minimized?

  • Acid selection : Use TFA in DCM (0–5°C) for controlled deprotection, avoiding overexposure that may degrade the pyrrolopyrazine core .
  • Scavengers : Add triethylsilane (TES) to quench carbocation byproducts from tert-butyl cleavage .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.2 in EtOAc/hexane) or in situ FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. What analytical approaches reconcile contradictory data in stereochemical assignments?

  • NOESY/ROESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial H in the hexahydropyrrolopyrazine ring) to confirm cis or trans ring junctions .
  • X-ray crystallography : Resolve ambiguous configurations (e.g., 7R vs. 7S) in crystalline derivatives .
  • DFT calculations : Compare experimental and computed NMR chemical shifts to validate stereochemistry .

Methodological Challenges & Solutions

Q. How to optimize yields in multi-step syntheses involving spirocyclic intermediates?

  • Solvent effects : Use polar aprotic solvents (e.g., dioxane) for Pd-catalyzed coupling steps (e.g., Buchwald-Hartwig amination) to enhance reaction rates .
  • Temperature control : Maintain 100°C for cross-coupling reactions (e.g., with X-Phos ligand) to minimize side-product formation .
  • Workup protocols : Liquid-liquid extraction (e.g., EtOAc/H₂O) and drying agents (Na₂SO₄) improve recovery of polar intermediates .

Q. What precautions are critical for handling air/moisture-sensitive intermediates?

  • Schlenk techniques : Conduct reactions under nitrogen/argon using flame-dried glassware .
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge trace moisture .
  • Low-temperature storage : Store intermediates at –20°C under inert gas to prevent Boc group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.